4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C14H11ClN2S . It has a molecular weight of 274.77 . The CAS number for this compound is 83548-60-1 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine” consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis Methodologies :
- A study described the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines from compounds structurally similar to 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, highlighting its utility in producing compounds of potential biological interest (Campaigne, Ho, & Bradford, 1970).
- Another study focused on synthesizing new thienopyrimidine derivatives, including 4-chloro derivatives, for antimicrobial activity, underscoring the versatility of this compound in creating new antimicrobial agents (Hozien, Atta, Hassan, Abdel-Wahab, & Ahmed, 1996).
Biological and Pharmacological Activities :
- The antifungal activities of 4-Chlorothieno[2,3-d]pyrimidines, including 4-oxo-6-phenylthieno[2,3-d]pyrimidine, were examined, highlighting their potential in agricultural applications, particularly in combating rice blast and cucumber powdery mildew (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
- A 2009 study reported the synthesis of novel thieno[2,3-d]pyrimidine derivatives with promising radioprotective and antitumor activities, again emphasizing the compound's significance in medicinal chemistry (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Optoelectronic Applications :
- A study in 2020 investigated the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, including 4-((4-chlorobenzyl)thio)-5,6-dimethyl-2-phenylpyrimidine, revealing their potential in optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-8-9(2)18-14-11(8)12(15)16-13(17-14)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLPABTTUIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406975 | |
Record name | 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
CAS RN |
83548-60-1 | |
Record name | 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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